Differentiated Savory Flavor Profile vs. Onion/Garlic-Dominant 3-Methyl-1-butanethiol
At 0.10% concentration in propylene glycol, 3-Methyl-2-butanethiol delivers a complex savory profile described as 'sulfurous, savory burnt rubber, roasted chicken and pork meaty with nuances of roasted coffee, cultured cheeses and roasted cashew nuts' [1]. In contrast, the positional isomer 3-Methyl-1-butanethiol (isoamyl mercaptan) at the same 0.10% concentration yields a simpler, alliaceous profile described as 'sulfurous onion green onion garlic' [2]. This organoleptic divergence is further underscored by a difference in published odor thresholds: 3-Methyl-1-butanethiol is reported with a threshold of 0.00000077 ppm [2], whereas no similarly ultra-low threshold is documented for 3-Methyl-2-butanethiol, indicating a fundamentally different odorant-receptor interaction and lower potency for the latter.
| Evidence Dimension | Odor Character & Threshold |
|---|---|
| Target Compound Data | Odor: sulfurous, savory burnt rubber, roasted chicken/pork, meaty, coffee, cheesy, roasted cashew. Odor Threshold: Not reported in comparable ultra-low range. |
| Comparator Or Baseline | 3-Methyl-1-butanethiol (CAS 541-31-1). Odor: sulfurous, onion, green onion, garlic. Odor Threshold: 0.00000077 ppm. |
| Quantified Difference | Qualitative divergence: beefy/roasted savory vs. alliaceous onion/garlic. Threshold difference: 3-Methyl-1-butanethiol ~770x lower threshold (based on reported value). |
| Conditions | Odor evaluation at 0.10% in propylene glycol [1][2]; threshold data from ChemicalBook database [2]. |
Why This Matters
For flavor houses targeting savory, roasted meat, or coffee notes in applications such as processed meats, soups, or snack seasonings, 3-Methyl-2-butanethiol provides a direct route to a specific flavor profile that cannot be achieved with the onion/garlic-forward 3-Methyl-1-butanethiol isomer.
- [1] Mosciano, G. (2009). Organoleptic Description of 3-Methyl-2-butanethiol. In: FlavScents Library. Odor Description: at 0.10% in PG, sulfurous, savory burnt rubber, roasted chicken and pork meaty, coffee, cheesy, roasted cashew. View Source
- [2] ChemicalBook. 541-31-1: 3-Methyl-1-butanethiol (Isoamyl Mercaptan). Odor: at 0.10% in PG, sulfurous, onion, green onion, garlic. Odor Threshold: 0.00000077 ppm. View Source
